molecular formula C13H10ClFN2O B5500959 2-chloro-4-fluoro-N-(5-methyl-2-pyridinyl)benzamide

2-chloro-4-fluoro-N-(5-methyl-2-pyridinyl)benzamide

Cat. No. B5500959
M. Wt: 264.68 g/mol
InChI Key: PDUJRDGFEVDDGJ-UHFFFAOYSA-N
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Description

“2-chloro-4-fluoro-N-(5-methyl-2-pyridinyl)benzamide” is also known as Saflufenacil . It is an organic compound of the pyrimidinedione chemical class used as an herbicide . It acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf weeds in crops including soybeans and corn .


Synthesis Analysis

The key step in the preparation of Saflufenacil involved the reaction between a substituted aniline and an oxazinone . Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of the herbicide in over 90% yield .


Molecular Structure Analysis

The molecular structure of Saflufenacil is based on structures generated from information available in ECHA’s databases . The molecular formula is C17H17ClF4N4O5S .


Physical And Chemical Properties Analysis

Saflufenacil has a molar mass of 500.85 g·mol−1 . It has a density of 1.595 g/mL and a melting point of 189.9 °C . It is soluble in water at 2100 mg/L at 20 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Coordination Chemistry and Metal Complexes

Pesticide Intermediates

Safety and Hazards

Saflufenacil is labeled with the signal word “Warning” under GHS labeling . The hazard statement is H410 . The precautionary statements are P273, P391, P501 .

properties

IUPAC Name

2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c1-8-2-5-12(16-7-8)17-13(18)10-4-3-9(15)6-11(10)14/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUJRDGFEVDDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide

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